

Application Note: In Vitro Synthesis of Fructose-1,6-bisphosphate Using Purified Enzymes

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Compound of Interest

Compound Name: *Fructose-1,6-diphosphate*

Cat. No.: *B8644906*

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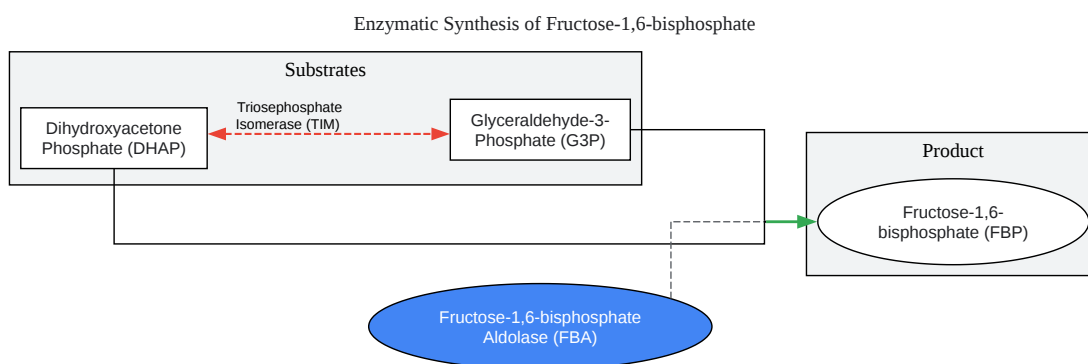
Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolite in the glycolysis and gluconeogenesis pathways.[1][2] It is produced by the phosphorylation of fructose-6-phosphate and is a key allosteric regulator of several enzymes, including phosphofructokinase and pyruvate kinase.[1] Due to its role in cellular energy metabolism, FBP has garnered interest for its potential therapeutic applications, particularly in preserving organ function under ischemic conditions by providing a source of ATP.[1] The ability to synthesize FBP in vitro using purified enzymes is crucial for studying its metabolic functions, screening for enzyme inhibitors, and developing novel therapeutic strategies. This application note provides a detailed protocol for the enzymatic synthesis of FBP from dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) using purified Fructose-1,6-bisphosphate aldolase, along with a method for its quantification.

Principle of Synthesis

The synthesis of Fructose-1,6-bisphosphate is catalyzed by Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in glycolysis and gluconeogenesis.[3] The enzyme performs a reversible aldol condensation of two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3] For efficient synthesis, triosephosphate isomerase (TIM) is often included to catalyze the interconversion of DHAP and G3P, allowing the reaction to proceed from a single triose phosphate precursor if necessary.[4][5]



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Caption: Enzymatic condensation of DHAP and G3P to form FBP.

Experimental Protocols

This section provides detailed methodologies for the synthesis and subsequent quantification of Fructose-1,6-bisphosphate.

Protocol 1: In Vitro Synthesis of Fructose-1,6-bisphosphate (FBP)

This protocol describes the batch synthesis of FBP using purified aldolase and triose phosphate isomerase.

Materials and Reagents:

- Fructose-1,6-bisphosphate Aldolase (e.g., from rabbit muscle, EC 4.1.2.13)

- Triosephosphate Isomerase (e.g., from rabbit muscle, EC 5.3.1.1)
- Dihydroxyacetone phosphate (DHAP) lithium salt
- Glyceraldehyde-3-phosphate (G3P) or a DL-Glyceraldehyde-3-phosphate solution
- HEPES buffer (1 M, pH 7.5)
- Deionized water (ddH₂O)
- Microcentrifuge tubes
- Incubator or water bath set to 37°C

Procedure:

- Prepare Reaction Buffer: Prepare a 50 mM HEPES buffer, pH 7.5.
- Prepare Substrate Stock Solutions:
 - Prepare a 100 mM stock solution of DHAP in ddH₂O.
 - Prepare a 100 mM stock solution of G3P in ddH₂O.
 - Note: Substrates can be unstable; prepare fresh or store as recommended by the supplier.
- Set up the Synthesis Reaction: In a microcentrifuge tube, combine the following reagents in the order listed. Prepare a master mix for multiple reactions.

Component	Stock Concentration	Volume (μL) for 1 mL Reaction	Final Concentration
ddH ₂ O	-	Up to 1000	-
HEPES Buffer (pH 7.5)	1 M	50	50 mM
DHAP	100 mM	100	10 mM
G3P	100 mM	100	10 mM
Triosephosphate Isomerase	1000 U/mL	5	5 U/mL
Fructose-1,6-bisphosphate Aldolase	500 U/mL	10	5 U/mL
Total Volume	-	1000	-

- Incubation: Mix the reaction components gently by pipetting. Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may vary depending on enzyme activity and desired yield.
- Terminate Reaction: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzymes.
- Clarification: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the denatured proteins.
- Collect Supernatant: Carefully collect the supernatant containing the synthesized FBP. The product is now ready for quantification or downstream applications. Store at -20°C.

Protocol 2: Quantification of FBP via Coupled Enzyme Assay

The concentration of synthesized FBP can be determined using a spectrophotometric assay. This method is based on the cleavage of FBP by aldolase, followed by a series of enzymatic

reactions that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[\[6\]](#)[\[7\]](#)

Principle of Quantification:

- Aldolase (FBA): $\text{FBP} \rightarrow \text{DHAP} + \text{G3P}$
- Triosephosphate Isomerase (TIM): $\text{G3P} \rightarrow \text{DHAP}$
- Glycerol-3-phosphate Dehydrogenase (GPDH): $2 \text{ DHAP} + 2 \text{ NADH} + 2 \text{ H}^+ \rightarrow 2 \text{ Glycerol-3-phosphate} + 2 \text{ NAD}^+$ [\[8\]](#)

The overall reaction consumes two molecules of NADH for every one molecule of FBP. The decrease in absorbance at 340 nm is directly proportional to the amount of FBP in the sample.

Materials and Reagents:

- Synthesized FBP sample (from Protocol 1)
- FBP Standard (for standard curve)
- Triethanolamine (TEA) buffer (1 M, pH 7.6)
- NADH sodium salt
- Glycerol-3-phosphate dehydrogenase (GPDH) / Triosephosphate Isomerase (TIM) enzyme mix
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Assay Buffer: Prepare 100 mM TEA buffer, pH 7.6.
- Prepare FBP Standard Curve:
 - Prepare a 10 mM FBP stock solution.

- Perform serial dilutions to create standards ranging from 0 to 500 μM .
- Prepare Reaction Mix: For each well, prepare a reaction mix as follows:

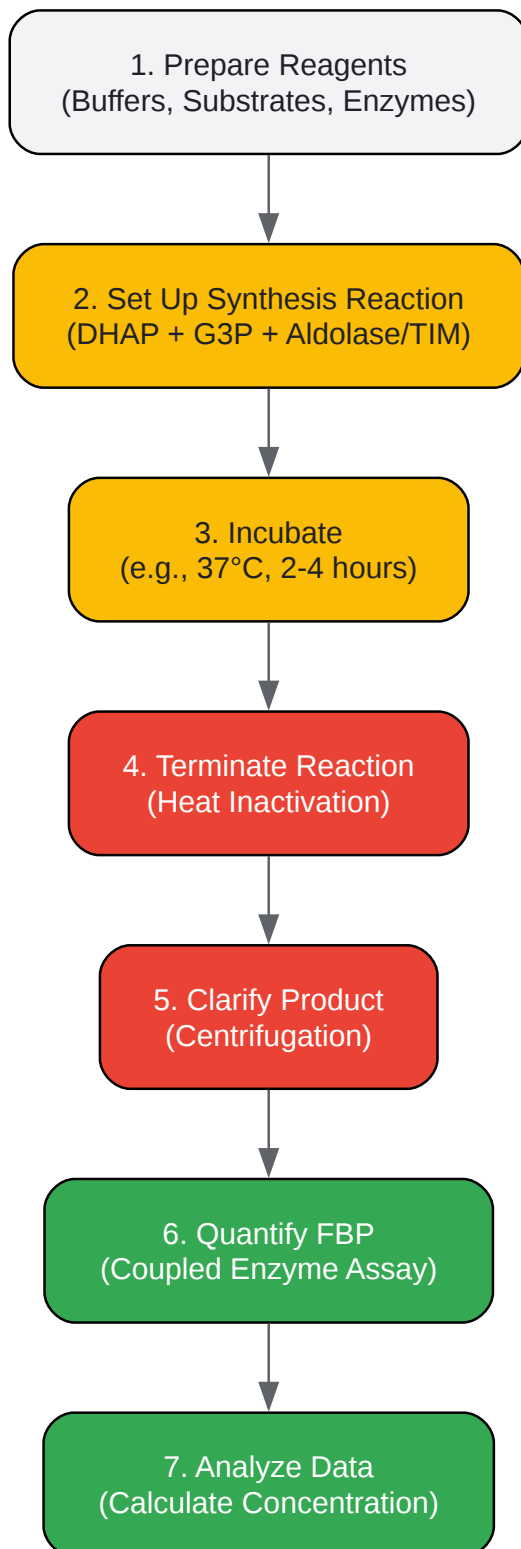
Component	Volume per Well (μL)	Final Concentration
TEA Buffer (100 mM, pH 7.6)	170	~85 mM
NADH (5 mg/mL)	10	~0.35 mM
GPDH/TIM Enzyme Mix (e.g., 100 U/mL)	5	~2.5 U/mL

- Set up the Assay:
 - Add 10 μL of your synthesized FBP sample or FBP standard to wells of the 96-well plate.
 - Add 10 μL of ddH₂O to a blank well.
 - Add 185 μL of the Reaction Mix to each well.
- Incubation and Measurement:
 - Mix gently and incubate the plate at 37°C for 30 minutes, protected from light.[\[9\]](#)
 - Measure the absorbance at 340 nm (A_1).
 - Optional: Continue incubation and take a second reading after 10-15 minutes (A_2) to ensure the reaction has gone to completion (i.e., absorbance is stable).
- Calculation:
 - Calculate the change in absorbance (ΔA) for each sample and standard: $\Delta A = A_{\text{blank}} - A_{\text{sample}}$.
 - Plot the ΔA for the standards against their known concentrations to create a standard curve.
 - Determine the concentration of FBP in your synthesized sample using the standard curve.

Workflow and Data Presentation

The entire process from synthesis to quantification is summarized in the workflow diagram below.

Overall Experimental Workflow



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Caption: Workflow for in vitro FBP synthesis and quantification.

Quantitative Data Summary

The tables below summarize the typical concentrations and conditions for the synthesis and quantification protocols.

Table 1: Typical Reaction Conditions for FBP Synthesis

Parameter	Recommended Value	Notes
pH	7.5 - 9.0	Aldolase activity is optimal in this range. [10]
Temperature	37°C	Optimal for most mammalian enzymes. [10]
Substrate Concentration	5 - 20 mM (each)	Higher concentrations can increase yield but may cause substrate inhibition.
Aldolase Concentration	1 - 10 U/mL	Higher enzyme concentration reduces reaction time.
Incubation Time	2 - 6 hours	Monitor reaction progress to determine the endpoint.

Table 2: Components for FBP Quantification Assay (per well)

Component	Volume (µL)	Purpose
Sample or Standard	10	Source of FBP
Assay Buffer (TEA, pH 7.6)	170	Maintain optimal pH for assay enzymes
NADH Solution	10	Co-substrate for GPDH; provides measurable signal
GPDH/TIM Enzyme Mix	5	Coupling enzymes for the detection reaction
Total Volume	200	

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